Verapamil hydrochloride

Description

Chemical Identity and Nomenclature

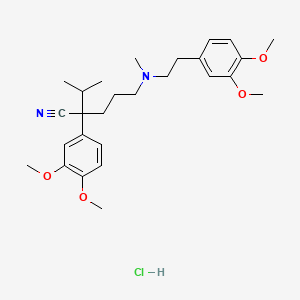

Verapamil hydrochloride, chemically designated as 5-[(3,4-dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile hydrochloride , is a synthetic phenylalkylamine derivative. Its molecular formula is $$ \text{C}{27}\text{H}{38}\text{N}{2}\text{O}{4} \cdot \text{HCl} $$, yielding a molecular weight of 491.07 g/mol. The compound is identified by the CAS Registry Number 152-11-4 and is alternatively referred to by synonyms such as (±)-verapamil hydrochloride, iproveratril hydrochloride, and Vasolan.

The structural backbone of this compound comprises two 3,4-dimethoxyphenyl groups linked to a nitrile-containing valeronitrile chain, with a methylamino-phenethyl substituent. This configuration confers its calcium channel-blocking activity.

Historical Development and Discovery Timeline

This compound’s development traces to the early 1960s, when pharmaceutical companies sought coronary vasodilators for angina treatment. Researchers at Knoll AG synthesized phenylalkylamines, including verapamil, as part of a drug discovery program targeting calcium-dependent vascular smooth muscle contraction.

Key milestones include:

- 1962 : Synthesis of verapamil as a coronary dilator.

- 1964 : Identification of calcium antagonism by Fleckenstein et al., who demonstrated verapamil’s ability to mimic calcium withdrawal in cardiac tissue.

- 1981 : U.S. FDA approval for hypertension and arrhythmias, marking its entry into clinical use.

Verapamil’s discovery validated calcium channel blockers (CCBs) as a drug class, paving the way for dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem).

Molecular Classification and Structural Analogues

This compound belongs to the non-dihydropyridine calcium channel blocker family, distinct from dihydropyridines (e.g., amlodipine) in its phenylalkylamine structure and cardiac selectivity. Its mechanism involves binding to L-type voltage-gated calcium channels, inhibiting $$ \text{Ca}^{2+} $$ influx in vascular smooth muscle and cardiomyocytes.

Structural analogues include:

| Compound | Structural Variation | Pharmacological Profile |

|---|---|---|

| Gallopamil | Methoxy group substitution | Enhanced cardiac selectivity |

| Diltiazem | Benzothiazepine backbone | Mixed vascular/cardiac effects |

| Fendiline | Altered alkyl chain | Broader ion channel modulation |

These analogues retain the core phenylalkylamine motif but differ in substituents affecting tissue selectivity and pharmacokinetics.

Regulatory Status and Pharmacopeial Standards

This compound is included in major pharmacopeias, ensuring standardized quality control:

United States Pharmacopeia (USP) :

- Purity : ≥98.0% by HPLC.

- Identification : Infrared spectroscopy match to reference standard.

- Dissolution Testing : ≥75% dissolution in 0.01 N HCl within 30 minutes.

- Related Substances : Limits for impurities (e.g., norverapamil) via chromatographic separation.

- Assay : Titrimetric determination with perchloric acid.

Regulatory agencies, including the FDA and EMA, mandate strict adherence to these standards for manufacturing. The EMA further requires monitoring of drug-drug interactions (e.g., reduced metformin efficacy) and overdose risks (e.g., acute respiratory distress syndrome).

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034095 | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-11-4 | |

| Record name | Verapamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Verapamil Base and Conversion to Hydrochloride Salt

The preparation of verapamil hydrochloride typically involves multi-step organic synthesis, starting from precursor compounds to form the verapamil base, followed by conversion to the hydrochloride salt.

Stepwise Synthesis :

The synthesis involves reacting intermediates such as compounds of formula III and IV in the presence of a base and a solvent, followed by acetylation to protect the phenolic hydroxyl group, yielding a compound of formula V (verapamil base) with high purity (>99%).Acetylation :

The phenolic OH group is acetylated using acetic anhydride, a low-cost reagent, at 25–30°C for 3–4 hours to improve purity and control polarity and solubility.Conversion to Hydrochloride Salt :

The verapamil base is converted directly to this compound by reaction with hydrochloric acid in isopropyl alcohol (IPA). This salt formation step is carried out without isolating the free base, enhancing efficiency.Solvent Selection :

Toluene is commonly used as the solvent during synthesis and purification steps, including washing and extraction, to remove impurities and to facilitate crystallization.

Purification and Crystallization Techniques

Purification is critical to achieving pharmaceutical-grade this compound with purity greater than 99.5%. Various recrystallization and filtration methods have been developed:

Mixed Solvent Recrystallization :

A patented method uses a mixed solvent system of an organic solvent (such as acetone, ethanol, or Virahol) and water in specific volume ratios (0.01-0.5 v/v) to dissolve crude this compound. Refluxing the mixture followed by activated carbon treatment and cooling to 15°C induces crystallization of highly pure this compound.Activated Carbon Filtration :

Activated carbon is added during reflux to adsorb colored impurities and other contaminants, improving the purity and appearance of the final product.Crystallization and Washing :

After crystallization, the product is filtered and washed with the organic solvent used in the recrystallization to remove residual impurities, then dried at 100°C.Industrial Scale-Up :

The process is scalable, demonstrated by batch sizes from 25 grams to 50 kilograms, maintaining purity above 99.5% and consistent melting points (141.5–145°C), indicating reproducibility and industrial feasibility.

Removal of Specific Impurities

Desmethyl Impurities :

The process addresses impurities such as O-desmethyl and N-desmethyl verapamil derivatives, which are common by-products. Acetylation and selective crystallization of the hydrochloride salt effectively remove these impurities, enhancing product purity.Selective Crystallization :

The hydrochloride salt crystallization step is optimized to wash out acetylated derivatives of desmethyl impurities, ensuring the final this compound is free from these contaminants.

Process Parameters and Conditions

| Parameter | Details |

|---|---|

| Acetylation Temperature | 25–30°C |

| Acetylation Duration | 3–4 hours |

| Solvent for Base Reaction | Toluene, DMSO, hexane, acetonitrile |

| Hydrochloride Formation Solvent | Isopropyl alcohol (IPA) |

| Crystallization Temperature | Cooling to 0–5°C after reaction |

| Drying Temperature | 50–55°C under vacuum (for salt) |

| Purity Achieved | >99% (base), >99.5% (hydrochloride salt) |

| Melting Point Range | 141.5–145°C (purified salt) |

Summary of Key Patented Process (US Patent US10144703B2)

This process exemplifies the state-of-the-art preparation method for this compound:

- Starts with synthesis of verapamil base via reaction of specific intermediates.

- Acetylation protects phenolic OH groups to control impurities.

- Hydrochloride salt formation is done in situ in isopropyl alcohol with hydrochloric acid.

- Uses environmentally friendly, non-hazardous reagents.

- Employs selective crystallization to remove desmethyl impurities.

- Achieves purity >99% with high yield, cost-effectiveness, and industrial scalability.

Comparative Purification Data (From CN Patent CN101012185A)

| Example | Solvent System (Organic:Water v/v) | Purity (%) by HPLC | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Embodiment 1 | Acetone:Water (175:5 mL) | >99.5 | 141.5–145 | Reflux, activated carbon, crystallization |

| Embodiment 2 | Virahol:Water (125:5 mL) | >99.5 | 141.5–145 | Similar to embodiment 1 |

| Embodiment 3 | Acetone:Water (350 L:5 L) | >99.5 | 141.5–145 | Industrial scale |

| Embodiment 4 | Virahol:Water (250 L:5 L) | >99.5 | 141.5–145 | Industrial scale |

| Comparative 1 | Virahol:Ethyl Acetate (1:1.5) | 98.1 | 139–141 | Lower purity, mixed solvent |

| Comparative 2 | Acetone only | 98.5 | 139–142 | Lower purity |

| Comparative 3 | Virahol only | 98.4 | 139–142 | Lower purity |

This data highlights the superiority of the mixed solvent recrystallization with activated carbon treatment for achieving high purity and consistent melting points.

Chemical Reactions Analysis

Reaction Steps

-

Alkylation :

-

Acetylation :

-

Hydrochloride Salt Formation :

Key Reaction Parameters

Thermal Stability and Degradation

This compound demonstrates thermal stability up to 180°C, with decomposition initiating at 146°C (melting point) .

Degradation Products

-

Primary Degradant : 3,4-Dimethoxybenzoic acid (C₉H₁₀O₄), identified via HPLC and spectral analysis .

-

Kinetics :

| Parameter | Value |

|---|---|

| Melting Point | 146°C |

| Decomposition Onset | 180°C |

| Degradation Half-Life | 56.7 years (pure drug) |

Solubility and Solvent Interactions

This compound is highly soluble in polar solvents:

Structural Perturbation in Lipid Bilayers

-

DMPC Bilayers : Verapamil disrupts phospholipid stacking at 50–100 μM concentrations, reducing X-ray diffraction intensity by >90% .

-

DMPE Bilayers : Requires ~10× higher concentrations for similar effects due to tighter molecular packing .

Acid-Base Reactions

-

Protonation : The tertiary amine group in verapamil reacts with HCl to form the water-soluble hydrochloride salt (pKa ≈8.8) .

-

pH-Dependent Stability : Degrades faster in alkaline conditions, necessitating pH adjustments during synthesis .

Compatibility with Excipients

This compound remains stable with common excipients:

| Excipient | Compatibility Finding | Source |

|---|---|---|

| Ethylcellulose | No interaction up to 180°C | |

| Silicon Dioxide | Stable in tablet formulations | |

| Methacrylic Acid | Compatible in extended-release forms |

Mechanism of HERG Channel Blockade

Verapamil binds to activated HERG potassium channels with:

Scientific Research Applications

Cardiovascular Applications

1. Hypertension Management

Verapamil is primarily utilized to manage high blood pressure (hypertension). By relaxing blood vessels, it facilitates easier blood flow, thus reducing the risk of strokes, heart attacks, and kidney problems . It is often prescribed as part of a combination therapy for better efficacy in hypertensive patients.

2. Angina Treatment

The compound is effective in treating various forms of angina, including chronic stable angina and Prinzmetal's angina. It helps alleviate chest pain by improving myocardial oxygen delivery through coronary vasodilation .

3. Arrhythmia Control

Verapamil is indicated for the control of supraventricular tachycardia (SVT) and atrial fibrillation. It works by decreasing heart rate and controlling ventricular response in patients with these conditions . Clinical studies have shown that approximately 60% of patients with SVT convert to normal sinus rhythm within 10 minutes after intravenous administration of verapamil .

Migraine Prophylaxis

Recent studies have demonstrated the efficacy of verapamil in preventing migraines. A double-blind, placebo-controlled trial indicated that patients experienced a significant reduction in migraine frequency while on verapamil therapy, with an average decrease from 6.7 to 3.8 migraines per month . This positions verapamil as a viable option for migraine prophylaxis, particularly for patients who do not respond to traditional treatments.

Experimental Drug Delivery Systems

1. Drug-Polymer Interactions

Verapamil hydrochloride has been investigated for its interactions with various polymers in drug delivery systems. Research indicates that the complexation of verapamil with polymers like dextran sulfate sodium can enhance its solubility and bioavailability . These findings are pivotal for developing advanced drug delivery systems that improve therapeutic outcomes.

2. Electrospun Nanofibers

Recent studies have explored the use of electrospun nanofibers loaded with verapamil for targeted delivery applications. The physicochemical properties of these fibers were characterized to understand drug release profiles and cytotoxicity, indicating potential applications in wound care and localized drug delivery systems .

Summary Table of Applications

Case Studies

1. Efficacy in Hypertension and Angina

In a clinical setting, patients treated with verapamil for hypertension showed significant reductions in systolic and diastolic blood pressures over a period of weeks. Long-term studies suggest sustained efficacy without significant adverse effects when monitored properly.

2. Migraine Prophylaxis Study

A notable case involved a patient who reported a marked decrease in migraine frequency after initiating verapamil therapy, highlighting its potential as an alternative treatment for those unresponsive to other prophylactic medications.

Mechanism of Action

Verapamil hydrochloride exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the heart and vascular smooth muscle cells . This inhibition leads to:

Vasodilation: Relaxation of blood vessels, reducing blood pressure.

Decreased Heart Rate: Slowing down the heart rate, which helps in managing arrhythmias.

Reduced Cardiac Workload: Lowering the oxygen demand of the heart.

Comparison with Similar Compounds

Pharmacodynamic and Clinical Efficacy

A double-blind crossover study (n=32) compared equal-weight dosages (80 mg and 120 mg t.i.d.) in hypertensive patients:

| Parameter | This compound | Diltiazem Hydrochloride |

|---|---|---|

| Supine DBP Reduction | 101.5 → 90.9 mm Hg (high dose) | 101.7 → 91.0 mm Hg (high dose) |

| QTc Interval Change | Significant increase (high dose) | No significant change |

| PR Interval Change | No significant change | Significant increase (both doses) |

Both drugs achieved comparable blood pressure reduction, but verapamil exhibited a superior electrophysiological safety profile, with minimal PR interval prolongation .

Pharmacokinetics

Verapamil’s PK parameters (Cmax: 125.6 ng/mL, tmax: 1.5 hr) are influenced by its high first-pass metabolism (~70–80%), whereas diltiazem has lower variability. Gender-specific differences in verapamil’s bioavailability necessitate tailored dosing .

This compound vs. Degradation Products/Impurities

Oxidative degradation of verapamil produces 3,4-dimethoxybenzoic acid (MW: 182.17 g/mol), which is more polar and elutes faster in reverse-phase HPLC (tR 1.57 min vs. verapamil’s tR 2.45 min) . Synthetic impurities include:

| Compound | Molecular Weight (a.m.u) | Structural Difference |

|---|---|---|

| Verapamil HCl | 454 | Parent compound |

| Impurity-1 | 217 | Lacks 237 a.m.u (intermediate-like) |

| Impurity-2 | 261 | Loss of –CN and isopropyl groups |

These impurities lack therapeutic activity and are critical in quality control during manufacturing .

This compound vs. Cepharanthine Hydrochloride (Multidrug Resistance Reversal)

In reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), cepharanthine hydrochloride (CH) demonstrated 3.19-fold higher efficacy than verapamil:

| Parameter | Cepharanthine Hydrochloride (4 μM) | This compound |

|---|---|---|

| Reversal Fold (ADR IC₅₀) | 7.43 | 2.33 |

| P-gp Inhibition | Yes (expression + function) | Yes (function only) |

CH’s dual inhibition of P-gp expression and function makes it superior in overcoming MDR in K562/ADR cells .

Formulation Comparison: Sustained-Release Systems

Verapamil’s sustained-release formulations include:

- Floating matrices (HPMC-based) : Gastric retention >4 hrs, AUC0–∞: 3.09 mg/mL·hr .

- Transdermal patches (ERL100:HPMC) : Zero-order release over 24 hrs, avoiding first-pass metabolism .

Comparatively, diltiazem’s formulations prioritize rapid onset, while verapamil’s focus on prolonged release aligns with its PK challenges.

Biological Activity

Verapamil hydrochloride is a well-known pharmaceutical compound primarily recognized for its role as an L-type calcium channel blocker. It has diverse biological activities that extend beyond its cardiovascular applications, influencing various cellular mechanisms and demonstrating potential therapeutic benefits in different medical conditions.

Chemical Structure : this compound is chemically described as α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile hydrochloride, with a molecular formula of CHNO- HCl .

Mechanism of Action :

- Calcium Channel Blockade : Verapamil inhibits the influx of calcium ions through L-type calcium channels, leading to decreased myocardial contractility and heart rate, making it effective in treating hypertension and arrhythmias.

- Autophagy Induction : Recent studies indicate that verapamil can induce autophagy by modulating cellular metabolism, which may have implications in cancer therapy by reversing drug resistance .

- P-Glycoprotein Inhibition : It acts as a P-glycoprotein inhibitor, potentially enhancing the efficacy of co-administered drugs by preventing their efflux from cells .

Biological Activities and Therapeutic Applications

Verapamil's biological activities extend to various therapeutic areas:

- Cardiovascular System : Primarily used to manage hypertension, angina pectoris, and certain types of arrhythmias.

- Cancer Treatment : Research suggests it may reverse resistance to glucocorticoids and other anticancer therapies .

- Neuroprotection : Studies indicate that verapamil can reduce oxidative stress and mitochondrial damage in neuronal cells, suggesting its potential for neuroprotective applications .

Case Study: Verapamil Overdose

A notable case involved a 55-year-old male who intentionally ingested 80 tablets of sustained-release verapamil (14,400 mg). Despite aggressive treatment including high-dose insulin and vasopressors, the patient succumbed to complications within 24 hours. This case highlights the severe hemodynamic instability caused by verapamil overdose, characterized by bradycardia and hypotension due to its pharmacological effects on cardiac function .

Cancer Risk Studies

Epidemiological studies have suggested an association between verapamil exposure and increased risks for various cancers. A cohort study indicated a dose-response relationship for overall cancer risk linked to verapamil exposure duration and dosage . These findings necessitate further investigation into the long-term safety of calcium channel blockers like verapamil.

Cellular Effects

Research has demonstrated that verapamil affects human cell membranes significantly:

- Erythrocyte Morphology : At concentrations starting from 5 µM, verapamil induced morphological changes in human erythrocytes leading to hemolysis. Fluorescence spectroscopy confirmed alterations in membrane lipid bilayer properties .

- Neuroblastoma Cell Viability : Verapamil exposure resulted in decreased viability in SH-SY5Y neuroblastoma cells, indicating potential cytotoxic effects at higher concentrations .

Pharmacokinetics

A comparative analysis of pharmacokinetics showed that the method of administration (e.g., crushed tablets vs. whole tablets) significantly affected the absorption characteristics of verapamil. Crushed tablets demonstrated an increased area under the curve (AUC) and peak plasma concentration (Cmax), suggesting enhanced bioavailability .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Calcium Channel Blockade | Reduces myocardial contractility and heart rate; used for hypertension/arrhythmias |

| Autophagy Induction | Modulates cellular metabolism; potential role in cancer therapy |

| P-Glycoprotein Inhibition | Enhances efficacy of co-administered drugs |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

| Cytotoxic Effects | Alters cell morphology and viability at high concentrations |

Q & A

Q. What validated analytical methods are recommended for quantifying verapamil hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard, as per pharmacopeial guidelines. Key parameters include a C18 column, mobile phase of acetonitrile:2-aminoheptane:sodium acetate buffer (30:0.5:70), and detection at 278 nm . Spectrophotometric and voltamperometric methods are alternatives but require cross-validation with HPLC for accuracy .

Q. How is dissolution testing for this compound extended-release formulations conducted under USP standards?

Use Apparatus 2 (paddle) with sinkers. Simulated gastric fluid (pH 1.2) is used for the first 2 hours, followed by intestinal fluid (pH 6.8). Samples are analyzed via UV spectroscopy at 278 nm, with tolerances defined by release profiles (e.g., ≤30% at 2 h, ≥80% at 24 h) .

Q. What formulation strategies improve the sustained release of this compound?

Hydrophilic matrices (e.g., HPMC K15M) or silicone adhesives provide pH-independent release. Solid dispersion with Eudragit RLPO or Kollidon®SR enhances stability, while multi-layer tablets with tragacanth/acacia prolong release kinetics .

Q. How is content uniformity assessed in this compound tablets?

Chromatographic analysis of 10 individual tablets is performed. Acceptance criteria: relative standard deviation (RSD) ≤ 0.7% for peak areas, with a content range of 90–110% of the label claim .

Q. What methods are used to evaluate purity and related compounds in this compound?

Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/ammonium acetate buffer) detects impurities. Limits: individual impurities ≤0.5%, total impurities ≤1.0% .

Advanced Research Questions

Q. How can Box-Behnken design optimize this compound gastroretentive tablets?

Critical variables: polymer ratio (HPMC:Kollidon SR), compression force, and dissolution pH. Responses include floating lag time and 24-hour release (r² >0.99 for Higuchi/Korsmeyer-Peppas models). Validation requires <5% error between predicted and experimental results .

Q. Does the amorphous form of this compound enhance bioavailability?

Amorphous VH prepared by quench cooling shows 3× faster dissolution than crystalline forms. Dielectric relaxation studies (DSC/VFT analysis) confirm reduced glass transition temperature (Tg = 320.1 K) and improved molecular mobility .

Q. How do single-layer vs. triple-layer matrices affect this compound release kinetics?

Triple-layer tablets with HPMC outer layers and a drug-polymer core (e.g., PLGA) reduce burst release by 40% compared to single-layer matrices. Zero-order kinetics are achieved with a 1:2 drug:polymer ratio .

Q. What parameters optimize PLGA microparticles for lymphatic targeting of this compound?

Solvent displacement method with PLGA (75:25 lactide:glycolide) yields particles <200 nm (PDI <0.2) and 92% entrapment efficiency. Lyophilization with trehalose prevents aggregation. In vivo studies show 2× higher lymphatic uptake vs. oral solutions .

Q. Can artificial intelligence (AI) improve nanoparticle formulation of this compound?

Artificial neural networks (ANN) outperform response surface methodology (RSM) in optimizing particle size (100 nm) and drug loading (92%). ANN accommodates non-linear interactions between variables like surfactant concentration and sonication time .

Q. How does 3D printing enable customized gastric-floating this compound formulations?

Fused deposition modeling (FDM) with HPMC/Soluplus® filaments produces hemisphere-shaped tablets with 12-hour buoyancy. DSC confirms drug-polymer compatibility (no melting point shifts). Low infill (20%) extends release to 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.